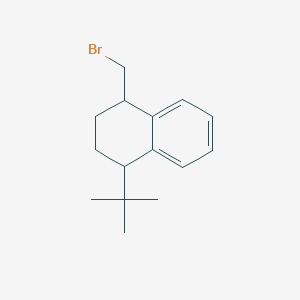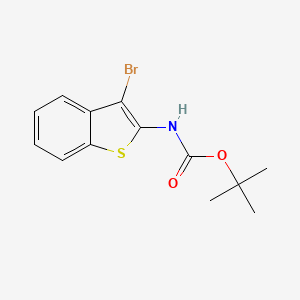
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with two 8-butoxy-2,6-dimethyloctan-2-yl groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexa-2,5-diene-1,4-dione with 8-butoxy-2,6-dimethyloctan-2-yl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted cyclohexa-2,5-diene-1,4-dione compounds.
Applications De Recherche Scientifique
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol: Similar in structure but with hydroxyl groups instead of the diene structure.
2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)quinone: An oxidized form with quinone functionality.
Propriétés
Numéro CAS |
90037-13-1 |
|---|---|
Formule moléculaire |
C34H60O4 |
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
2,5-bis(8-butoxy-2,6-dimethyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H60O4/c1-9-11-21-37-23-17-27(3)15-13-19-33(5,6)29-25-32(36)30(26-31(29)35)34(7,8)20-14-16-28(4)18-24-38-22-12-10-2/h25-28H,9-24H2,1-8H3 |
Clé InChI |
BQKBTMBCLHZKFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(C)CCCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CCCC(C)CCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


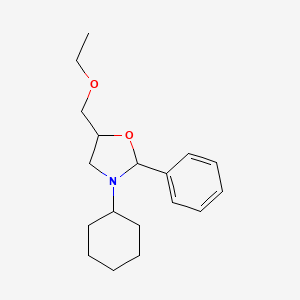

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)

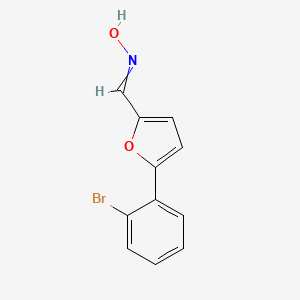
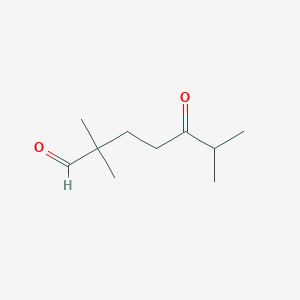

![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
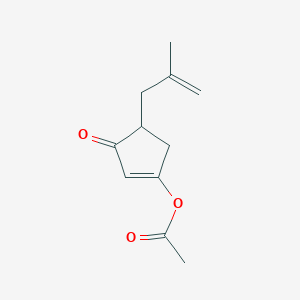
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
